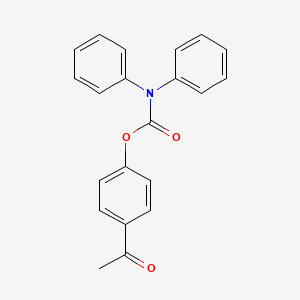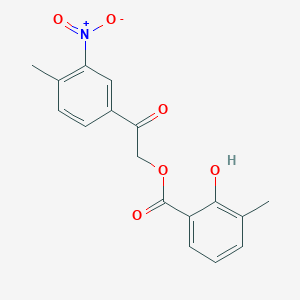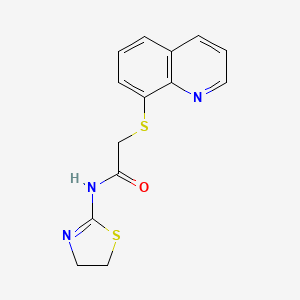
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(8-quinolinylthio)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(8-quinolinylthio)acetamide, also known as DTTA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. DTTA is a thiazolidinone derivative that has been synthesized using various methods and has been studied extensively for its mechanism of action and biochemical and physiological effects.
作用机制
The mechanism of action of N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(8-quinolinylthio)acetamide is not fully understood. However, it has been suggested that N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(8-quinolinylthio)acetamide may exert its antitumor activity through the inhibition of the Akt/mTOR pathway. N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(8-quinolinylthio)acetamide has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, through the inhibition of NF-κB activation. Additionally, N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(8-quinolinylthio)acetamide has been shown to inhibit the growth of various microorganisms, including Staphylococcus aureus and Candida albicans.
Biochemical and Physiological Effects
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(8-quinolinylthio)acetamide has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit the proliferation of cancer cells. N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(8-quinolinylthio)acetamide has also been shown to reduce the production of reactive oxygen species and increase the activity of antioxidant enzymes. Additionally, N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(8-quinolinylthio)acetamide has been shown to reduce inflammation and oxidative stress in animal models.
实验室实验的优点和局限性
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(8-quinolinylthio)acetamide has several advantages for lab experiments. It is easy to synthesize and has been shown to have potent antitumor, anti-inflammatory, and antimicrobial activities. However, one limitation of N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(8-quinolinylthio)acetamide is its poor solubility in water, which may affect its bioavailability and limit its use in certain experiments.
未来方向
There are several future directions for the study of N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(8-quinolinylthio)acetamide. One potential direction is to further investigate its mechanism of action and identify potential drug targets for the treatment of cancer, inflammation, and microbial infections. Another direction is to develop more efficient synthesis methods for N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(8-quinolinylthio)acetamide and its derivatives to improve its bioavailability and efficacy. Additionally, the use of N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(8-quinolinylthio)acetamide in combination with other drugs or therapies should be explored to enhance its therapeutic potential.
合成方法
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(8-quinolinylthio)acetamide has been synthesized using various methods, including the reaction of 2-chloro-8-quinoline thiol with thioacetamide and subsequent cyclization with formaldehyde. Another method involves the reaction of 2-chloro-8-quinoline thiol with thioacetic acid and subsequent cyclization with formaldehyde. N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(8-quinolinylthio)acetamide has also been synthesized using the reaction of 2-chloro-8-quinoline thiol with thioacetamide and subsequent cyclization with acetaldehyde.
科学研究应用
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(8-quinolinylthio)acetamide has been extensively studied for its potential therapeutic properties. It has been shown to have antitumor, anti-inflammatory, and antimicrobial activities. N-(4,5-dihydro-1,3-thiazol-2-yl)-2-(8-quinolinylthio)acetamide has also been studied for its potential use in the treatment of Alzheimer's disease and as a potential drug target for the treatment of tuberculosis.
属性
IUPAC Name |
N-(4,5-dihydro-1,3-thiazol-2-yl)-2-quinolin-8-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS2/c18-12(17-14-16-7-8-19-14)9-20-11-5-1-3-10-4-2-6-15-13(10)11/h1-6H,7-9H2,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZEMTKTUEAVVHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(=N1)NC(=O)CSC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(4-methoxy-3-nitrobenzyl)thio]-5-methyl-4H-1,2,4-triazole](/img/structure/B5819563.png)
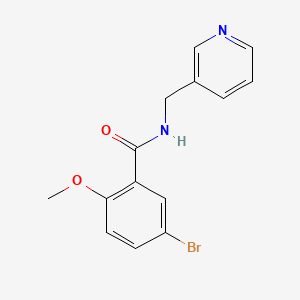
![N-[4-(acetylamino)-2-chlorophenyl]-2-furamide](/img/structure/B5819569.png)
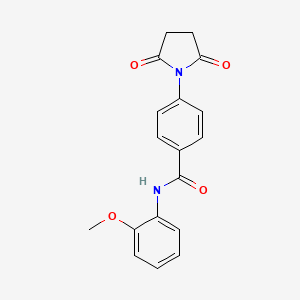
![3-(5-allyl-3-oxo-3,5-dihydro[1,2,4]triazino[2,3-a]benzimidazol-2-yl)propanoic acid](/img/structure/B5819585.png)
![1-(4-chlorophenyl)-4-[3-(4-methylphenyl)acryloyl]piperazine](/img/structure/B5819591.png)
![5-[(4-tert-butylbenzyl)thio]-1-cyclohexyl-1H-tetrazole](/img/structure/B5819602.png)
![3,4-dimethyl-5-{[(4-methylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B5819610.png)
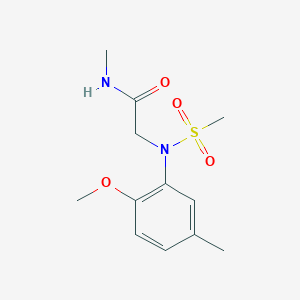
![[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methylcyanamide](/img/structure/B5819639.png)
![N'-[({1-[(4-methylphenyl)sulfonyl]-5-oxo-2-pyrrolidinyl}carbonyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B5819645.png)
